molecular formula C22H12Cl2N6 B304682 3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

Cat. No.: B304682
M. Wt: 431.3 g/mol
InChI Key: QEOMIWROGSBSLS-UHFFFAOYSA-N
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Description

1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with 1,2-diketones to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it inhibits enzymes like VEGFR-2, which are crucial for angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is unique due to its dual triazole and quinoxaline structure, which enhances its ability to interact with multiple molecular targets. This structural feature contributes to its potent anticancer activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H12Cl2N6

Molecular Weight

431.3 g/mol

IUPAC Name

3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C22H12Cl2N6/c23-15-9-5-13(6-10-15)19-25-27-21-22-28-26-20(14-7-11-16(24)12-8-14)30(22)18-4-2-1-3-17(18)29(19)21/h1-12H

InChI Key

QEOMIWROGSBSLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Origin of Product

United States

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